

The Function and Mechanism of CYP4Z1-IN-2: A Technical Overview

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Compound of Interest

Compound Name: CYP4Z1-IN-2

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Introduction

CYP4Z1-IN-2, also identified as compound 7 or chemically named 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP4Z1.[1][2] This enzyme is of significant interest in oncological research due to its overexpression in certain cancers, particularly breast cancer, and its association with tumor progression.[2] This document provides a comprehensive technical guide on the function, mechanism of action, and experimental evaluation of **CYP4Z1-IN-2**.

Core Function and Mechanism of Action

CYP4Z1-IN-2 functions as a mechanism-based inactivator of the CYP4Z1 enzyme.[2][3] This means that the compound itself is a substrate for the enzyme, and upon catalytic conversion, it generates a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This targeted inhibition of CYP4Z1's metabolic activity is the primary function of **CYP4Z1-IN-2**.

The development of **CYP4Z1-IN-2** was based on mimicking the natural fatty acid substrates of CYP4Z1 and incorporating a bioactivatable pharmacophore, 1-aminobenzotriazole (ABT).[2] The enzyme metabolizes arachidonic acid to produce 14,15-epoxyeicosatrienoic acid (14,15-EET), a signaling molecule implicated in cellular proliferation, migration, and angiogenesis.[2]

By inhibiting CYP4Z1, **CYP4Z1-IN-2** effectively reduces the production of 14,15-EET in cancer cells, thereby impeding these pro-tumorigenic processes.[2]

Quantitative Data Summary

The inhibitory potency and kinetic parameters of **CYP4Z1-IN-2** have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for clear comparison.

Parameter	Value	Assay Condition	Reference
Ki	2.2 μ M	Reversible Inhibition Constant	[1][4][5]
IC50	5.9 μ M	CYP4Z1-mediated Luc-BE O- debenzylation	[4][5]
Shifted IC50	60-fold lower than ABT	Time-dependent inhibition	[2]
kinact	0.15 min ⁻¹	Rate of inactivation	[2]
Partition Ratio	14	Efficiency of inactivation	[2]

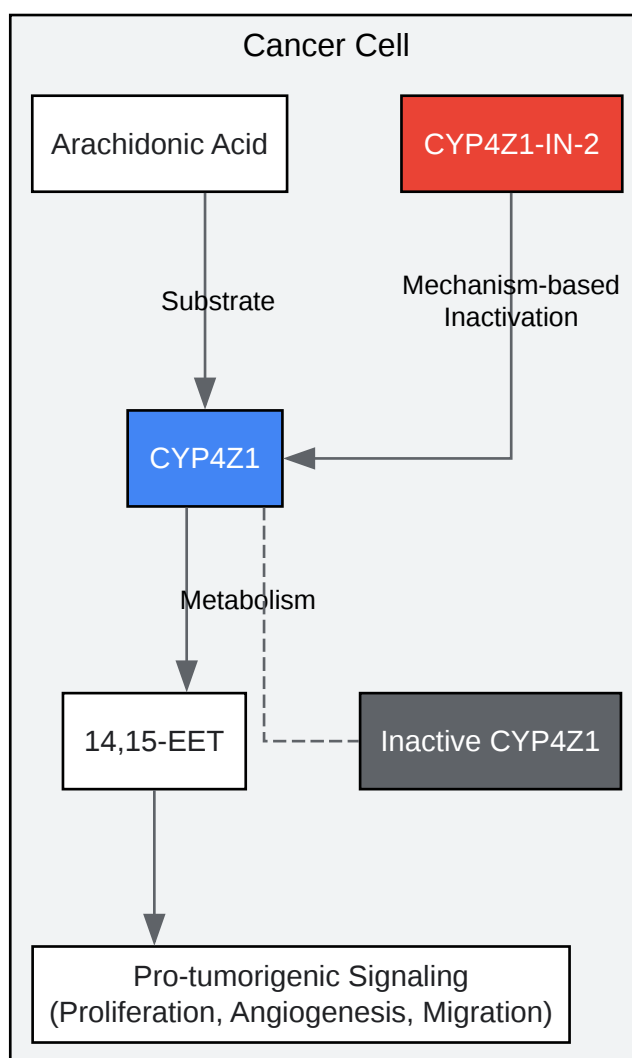
Table 1: In Vitro Inhibitory Activity of **CYP4Z1-IN-2** against CYP4Z1

Study Type	Animal Model	Dose	Key Findings	Reference
Pharmacokinetics	Rat	10 mg/kg (IV bolus)	- Biphasic time-concentration profile- Relatively low clearance- Prolonged elimination half-life	[3][6]
Metabolism	Rat	10 mg/kg (IV bolus)	- Major metabolites are products of β -oxidation- A metabolite ($-(CH_2)_2$ product) is also a CYP4Z1 MBI	[3][6]
Off-target Effects	Rat	10 mg/kg (IV bolus)	- Minimal off-target CYP inactivation in liver and kidney microsomes- No indication of acute toxicity from standard clinical chemistries	[6]

Table 2: In Vivo Characterization of **CYP4Z1-IN-2** (as 8-BOA)

Signaling Pathway and Mechanism of Inhibition

The inhibitory action of **CYP4Z1-IN-2** disrupts the downstream signaling initiated by the enzymatic products of CYP4Z1. A simplified representation of this pathway and the point of inhibition is depicted below.



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CYP4Z1 signaling pathway and inhibition by **CYP4Z1-IN-2**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **CYP4Z1-IN-2**.

CYP4Z1 Inhibition Assay (IC₅₀ Determination)

- System: Recombinant human CYP4Z1 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

- Substrate: A fluorogenic or luminogenic probe substrate, such as Luciferin-BE (Luciferin-benzyl ether), is used.
- Procedure:
 - A reaction mixture is prepared containing the recombinant enzyme, a buffer system (e.g., potassium phosphate buffer), and varying concentrations of **CYP4Z1-IN-2**.
 - The reaction is initiated by the addition of the substrate and an NADPH-generating system.
 - The mixture is incubated at 37°C for a specified time.
 - The reaction is stopped, and the product formation (e.g., fluorescence or luminescence) is measured using a plate reader.
 - The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
 - The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Mechanism-Based Inactivation (K_i and k_{inact} Determination)

- Pre-incubation: Recombinant CYP4Z1 is pre-incubated with various concentrations of **CYP4Z1-IN-2** in the presence of an NADPH-generating system for different time intervals.
- Dilution and Activity Measurement:
 - At each time point, an aliquot of the pre-incubation mixture is diluted into a secondary reaction mixture containing a high concentration of a probe substrate (e.g., Luciferin-BE).
 - The residual enzyme activity is measured as described in the IC₅₀ determination protocol.
- Data Analysis:

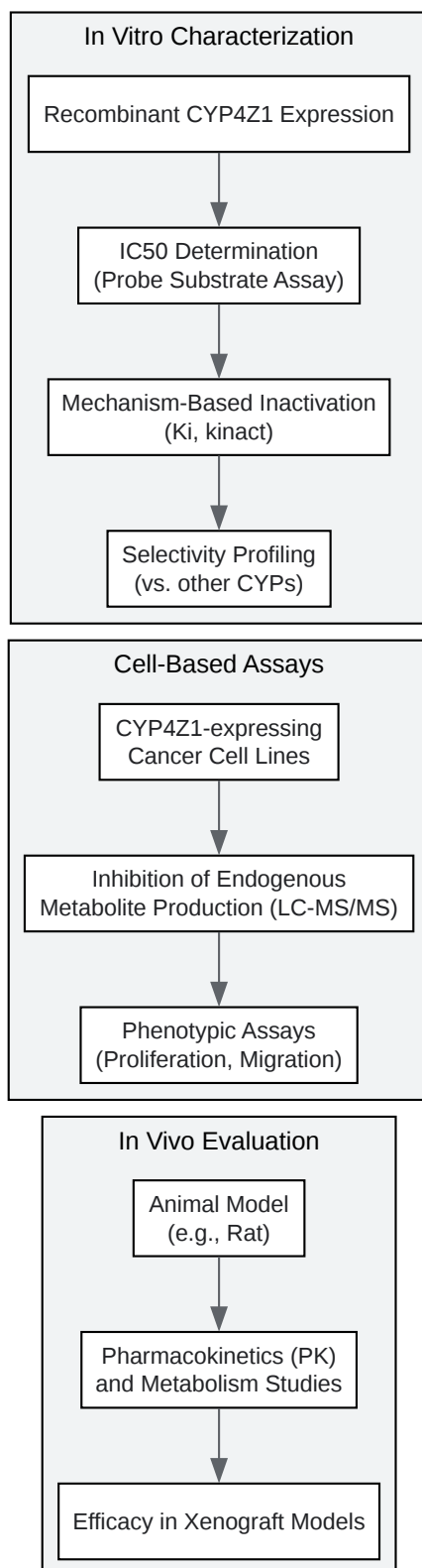
- The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time for each inhibitor concentration.
- The apparent first-order rate constants of inactivation (k_{obs}) are determined from the slopes of these plots.
- The k_{inact} (maximal rate of inactivation) and K_i (inhibitor concentration at half-maximal inactivation) are determined by plotting k_{obs} against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for enzyme inactivation.

Inhibition of 14,15-EET Production in Breast Cancer Cells

- Cell Culture: T47D breast cancer cells transfected to overexpress CYP4Z1 are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of **CYP4Z1-IN-2** for a specified duration.
- Metabolite Extraction:
 - The cell culture medium and/or cell lysates are collected.
 - Lipids, including 14,15-EET, are extracted using a suitable organic solvent extraction method (e.g., solid-phase extraction).
- Quantification by LC-MS/MS:
 - The extracted metabolites are analyzed and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - A standard curve of known concentrations of 14,15-EET is used for absolute quantification.
 - The levels of 14,15-EET in treated cells are compared to those in vehicle-treated control cells.

Experimental Workflow Visualization

The general workflow for characterizing a novel CYP4Z1 inhibitor like **CYP4Z1-IN-2** is outlined in the diagram below.



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